molecular formula C13H15NO3 B1200103 Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate CAS No. 16381-42-3

Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate

Cat. No. B1200103
CAS RN: 16381-42-3
M. Wt: 233.26 g/mol
InChI Key: MZBGNUFRAXDPAT-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate is an indolyl carboxylic acid . It is a solid compound with a molecular weight of 233.27 . The compound is stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

The synthesis of indole derivatives, including Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, has been a focus of many researchers due to their diverse pharmacological activities . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The molecular formula of Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate is C13H15NO3 . The InChI string representation of the molecule is InChI=1S/C13H15NO3/c1-4-17-13 (15)12-8 (2)14-11-6-5-9 (16-3)7-10 (11)12/h5-7,14H,4H2,1-3H3 .


Chemical Reactions Analysis

Indole derivatives, including Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, have been used as reactants for various chemical reactions. For instance, they have been used in the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions .


Physical And Chemical Properties Analysis

Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate is a solid compound with a molecular weight of 233.26 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Mechanism of Action

Target of Action

Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is an active compound that is primarily targeted towards 5-lipoxygenase (5-LO) . 5-LO is a key enzyme involved in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. Therefore, inhibitors of 5-LO are of significant interest for their potential role in managing inflammatory conditions .

Mode of Action

As a 5-lo inhibitor, it likely works by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to leukotrienes . This inhibition can reduce inflammation and associated symptoms.

Biochemical Pathways

The compound, being an indole derivative, is involved in the leukotriene biosynthesis pathway . By inhibiting 5-LO, it prevents the formation of leukotrienes from arachidonic acid, thereby disrupting the biochemical pathway that leads to inflammation .

Pharmacokinetics

Indole derivatives, in general, are known for their good absorption and distribution profiles due to their lipophilic nature

Result of Action

The primary result of the action of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is the reduction of inflammation. By inhibiting 5-LO, it prevents the formation of leukotrienes, which are potent mediators of inflammation . This can lead to a decrease in inflammation and associated symptoms in various conditions.

Action Environment

The action of Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, like other drugs, can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of the compound . .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with the compound are H315 and H319 . Precautionary measures include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

Future Directions

Indole derivatives have been extensively explored as potential therapeutic agents. For instance, indole scaffolds containing the novel non-covalent DprE1 inhibitor 1,4-azaindole are currently in clinical trials to treat Mycobacterium tuberculosis . Moreover, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies . These developments suggest promising future directions for the study and application of indole derivatives, including Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.

properties

IUPAC Name

ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-4-17-13(15)12-8(2)10-7-9(16-3)5-6-11(10)14-12/h5-7,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBGNUFRAXDPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345459
Record name Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate

CAS RN

16381-42-3
Record name Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16381-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated sulphuric acid (1 ml) was added to a solution of 4-methoxyphenyl hydrazine hydrochloride (11.2 g) and 2-oxobutyric acid (8.72 g) in ethanol (250 ml), and the solution heated at reflux for 16 hours. The reaction was cooled, concentrated in vacuo, and the residue triturated with ethanol to give the title compound as a white solid (8.8 g, 59%). NMR δ 1.36 (t, 3H), 3.76 (s, 3H), 4.30 (q, 2H), 6.88 (dd, 1H), 7.03 (d, 1H), 7.28 (d, 1H), 11.28 (bs, 1H); m/z 232 (M−H+).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
8.72 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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